molecular formula C30H51N5O6 B569066 C6-NBD Sphinganine CAS No. 114301-97-2

C6-NBD Sphinganine

Cat. No.: B569066
CAS No.: 114301-97-2
M. Wt: 577.8
InChI Key: GEZLBJRDZRUTOE-AHKZPQOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C6-NBD Sphinganine is a biologically active fluorescent analog of short-chain, membrane-permeable ceramides. It is used extensively in scientific research to study sphingolipid transport and metabolism mechanisms. This compound is particularly useful as a selective stain for the Golgi apparatus in live and fixed cells due to its environment-sensitive fluorescent properties .

Biochemical Analysis

Biochemical Properties

C6-NBD Sphinganine is used to study sphingolipid transport and metabolism mechanisms . It interacts with various enzymes and proteins involved in these processes. For instance, it is a substrate for ceramide synthases (CerS), a family of six enzymes that catalyze the N-acylation of the sphingoid long chain base . The interaction between this compound and these enzymes is crucial for the synthesis of ceramide, a central sphingolipid metabolite .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used as a selective stain for the Golgi apparatus in live and fixed cells, indicating its influence on cellular localization and accumulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It binds to biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . For example, it is a substrate for ceramide synthases, which catalyze its conversion to ceramide, a key player in sphingolipid signaling .

Metabolic Pathways

This compound is involved in the sphingolipid metabolism pathway . It interacts with enzymes such as ceramide synthases in this pathway

Transport and Distribution

This compound is transported and distributed within cells and tissues It could interact with transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile. It is used as a selective stain for the Golgi apparatus in live and fixed cells , indicating its localization within this organelle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C6-NBD Sphinganine typically involves the conjugation of a fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group to a dihydro-ceramide backbone. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the stability of the fluorescent group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would include rigorous purification steps to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

C6-NBD Sphinganine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent degradation of the fluorescent group .

Major Products

The major products formed from these reactions include various derivatives of this compound with altered fluorescent and biological properties. These derivatives are often used to study different aspects of sphingolipid metabolism and transport .

Scientific Research Applications

C6-NBD Sphinganine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C6-NBD Sphinganine is unique due to its combination of membrane permeability, biological activity, and fluorescent properties. This makes it an invaluable tool for studying sphingolipid metabolism and transport in live cells .

Properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38)/t25-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZLBJRDZRUTOE-AHKZPQOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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